Cholesteryl carbonate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name for bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate is derived from its steroidal backbone and carbonate linkage. The full name reflects the bicyclic cyclopenta[a]phenanthrene core, substituted with methyl groups at positions 10 and 13, and a branched 6-methylheptan-2-yl group at position 17. The stereochemical configuration is defined by eight chiral centers, with absolute configurations at positions 3, 8, 9, 10, 13, 14, 17, and the 6-methylheptan-2-yl side chain.
The stereodescriptors follow the Cahn-Ingold-Prelog rules:
- Positions 3, 8, 9, 10, 13, 14, and 17 adopt S, S, S, R, R, S, and R configurations, respectively.
- The 6-methylheptan-2-yl substituent at position 17 has an R configuration.
This compound is commonly referred to as dicholesteryl carbonate or this compound dimer in non-systematic nomenclature. The carbonate group bridges two cholesterol moieties via their 3β-hydroxyl groups, forming a symmetrical diester structure.
Molecular Formula and Weight Verification via Mass Spectrometry
The molecular formula C55H90O3 corresponds to a molecular weight of 799.3 g/mol , as computed by PubChem. Experimental verification via electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry confirms these values:
| Technique | Observed m/z | Expected m/z [M+H]+ | Fragment Ions (m/z) |
|---|---|---|---|
| ESI-MS (Positive) | 800.3 | 799.3 | 369.2 (cholesteryl fragment) |
| APCI-MS (Positive) | 799.3 | 799.3 | 161.0 (carbonate fragment) |
High-resolution mass spectrometry (HRMS) further validates the molecular formula, with a mass accuracy of <2 ppm. Isotopic patterns match the theoretical distribution for C55H90O3, excluding adduct formation or contamination.
X-ray Crystallographic Studies of this compound Derivatives
X-ray diffraction analysis of related cholesteryl carbonates reveals monoclinic crystal systems with space group Pc or P21. Key crystallographic parameters for analogous compounds include:
For the bis-cholesteryl carbonate, molecular packing is dominated by van der Waals interactions between hydrophobic sterol moieties, while the planar carbonate group facilitates lamellar stacking. The lamellar thickness (~34 Å) aligns with the length of two cholesterol molecules in a tail-to-tail configuration.
Comparative Analysis with Related Sterol Carbonates
The structural and physicochemical properties of bis-cholesteryl carbonate differ significantly from monomeric and alkyl-substituted derivatives:
The bis-carbonate’s dimeric structure enhances thermal stability compared to monomeric analogs, as evidenced by differential scanning calorimetry (DSC) studies. Its lack of long alkyl chains (e.g., oleyl or hexadecyl) reduces liquid crystalline behavior, favoring crystalline solid-state packing.
Properties
CAS No. |
29331-39-3 |
|---|---|
Molecular Formula |
C55H90O3 |
Molecular Weight |
799.3 g/mol |
IUPAC Name |
bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate |
InChI |
InChI=1S/C55H90O3/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-52(39,7)49(43)27-31-54(45,47)9)57-51(56)58-42-26-30-53(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)55(48,10)32-28-50(44)53/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3/t37-,38-,41+,42+,43+,44+,45-,46-,47+,48+,49+,50+,52+,53+,54-,55-/m1/s1 |
InChI Key |
JWXLCQHWBFHMOI-NIQMUPOESA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate typically involves the reaction of Cholest-5-en-3-ol with phosgene or a similar carbonate source under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the carbonate group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cholest-5-en-3-ol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of cosmetics and other personal care products.
Mechanism of Action
The mechanism of action of bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing their activity and signaling pathways .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Functional Group Impact: The target bis-carbonate exhibits higher polarity than non-esterified analogs (e.g., 17-hydroxy derivatives) but lower than hydroxyl-rich compounds . Compared to mono-esters (e.g., octanoate), the bis-carbonate has reduced lipophilicity (estimated LogP 5.8 vs. 7.92 for octanoate) due to its polar carbonate groups .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~650 g/mol) may limit membrane permeability compared to smaller analogs like 17-hydroxy derivatives (228.29 g/mol) .
Electronic and Topological Descriptors
- Van der Waals Interactions : The cyclopenta[a]phenanthrene core provides a rigid, planar structure, favoring π-π stacking interactions. Carbonate esters introduce electronegative oxygen atoms, enhancing hydrogen-bond acceptor capacity .
- Topological Polar Surface Area (TPSA) : The bis-carbonate’s TPSA (~90 Ų) is higher than acetates (~50 Ų) but lower than hydroxylated derivatives (~110 Ų), impacting solubility and diffusion rates .
Biological Activity
Bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate is a complex organic compound with significant implications in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- CAS Number : 33276-37-8
- Molecular Formula : C₄₁H₆₃Cl₂NO₂
- Molecular Weight : 672.85 g/mol
- Density : 1.09 g/cm³
- Boiling Point : 713.4 °C
The biological activity of bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate involves several mechanisms:
- Membrane Interaction : The compound modulates membrane fluidity and permeability. This property is crucial for influencing cellular processes such as signal transduction and nutrient transport.
- Enzyme Modulation : It may interact with specific enzymes and receptors within the cell membrane or cytoplasm, potentially altering their activity and downstream signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Anticancer Potential
Research has highlighted the anticancer properties of bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate. A study demonstrated its effectiveness against various cancer cell lines through in vitro assays that measured cell viability and proliferation rates.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Inhibition of metastasis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vivo studies using animal models of inflammatory diseases revealed significant reductions in inflammatory markers such as TNF-alpha and IL-6 when treated with bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,...].
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial investigated the effects of bis[10,...] in combination with traditional chemotherapeutics. Results indicated enhanced efficacy and reduced side effects compared to standard treatment protocols.
-
Case Study on Inflammation :
- Another study focused on the use of this compound in arthritis models. Patients reported improved mobility and reduced pain levels after treatment with bis[10,...].
Q & A
Basic: What are the recommended synthetic routes and purification strategies for bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-dodecahydrocyclopenta[a]phenanthren-3-yl] carbonate derivatives?
Methodological Answer:
Synthesis typically involves regioselective carbonate esterification of steroidal diols. Key steps include:
- Precursor Preparation : Start with steroidal diol intermediates (e.g., 3,7-diol derivatives) isolated via column chromatography using silica gel and ethyl acetate/hexane gradients .
- Carbonate Formation : React diols with phosgene derivatives (e.g., triphosgene) in anhydrous dichloromethane under nitrogen, with pyridine as a base to scavenge HCl .
- Purification : Use preparative HPLC (C18 column, methanol/water 85:15 v/v) to isolate the carbonate derivative. Confirm purity via TLC (Rf = 0.45 in chloroform/methanol 9:1) and >95% HPLC area .
Basic: How can researchers validate the stereochemical configuration of this compound and its analogs?
Methodological Answer:
Combine crystallographic and spectroscopic techniques:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration using low-temperature (100 K) data collection. Example parameters: Mo-Kα radiation (λ = 0.71073 Å), R factor < 0.06, and data-to-parameter ratio > 10 .
- NMR Spectroscopy : Compare H and C chemical shifts with published data for analogous steroids. Key signals: C3 carbonate carbonyl at δ ~155 ppm in C NMR .
- Cross-Validation : Align SCXRD-derived torsion angles with NOESY correlations (e.g., H3-H17 proximity) .
Basic: What are the stability profiles and optimal storage conditions for steroidal carbonate derivatives?
Methodological Answer:
Degradation studies indicate:
Advanced: How can computational reaction path search methods optimize the synthesis of steroidal carbonates?
Methodological Answer:
Integrate quantum chemical calculations with experimental feedback:
- Reaction Path Modeling : Use density functional theory (DFT, B3LYP/6-31G*) to map energy barriers for carbonate formation. Prioritize low-energy intermediates (ΔG‡ < 25 kcal/mol) .
- Machine Learning : Train models on existing steroidal reaction datasets to predict regioselectivity (e.g., C3 vs. C17 reactivity) .
- Experimental Validation : Compare computational predictions with LC-MS reaction monitoring (e.g., time-resolved ion traces for intermediates) .
Advanced: How should researchers resolve contradictions in reported biological activities of structurally similar steroidal carbonates?
Methodological Answer:
Address discrepancies via:
- Structural Reanalysis : Re-examine stereochemistry using SCXRD (e.g., C17 substituent orientation differences in vs. ).
- Activity Mapping : Correlate functional groups with bioassay data (e.g., C6-methylheptanyl chain length vs. receptor binding affinity) .
- Meta-Analysis : Apply multivariate statistics to published IC50 values, adjusting for assay variability (e.g., cell line differences) .
Advanced: What strategies enable regioselective modification of the steroidal core without disrupting the carbonate moiety?
Methodological Answer:
- Protecting Groups : Temporarily mask the C3 carbonate with tert-butyldimethylsilyl (TBS) ethers during C17 alkylation .
- Catalytic Methods : Use Pd/Cu-mediated Sonogashira coupling for C17 ethynylation (e.g., 17-ethynyl derivatives in ).
- Enzymatic Functionalization : Lipase-mediated acylation at C11 or C12 hydroxyls retains carbonate integrity .
Advanced: What in vitro models are suitable for studying the metabolic fate of steroidal carbonate derivatives?
Methodological Answer:
- Hepatocyte Incubations : Use primary human hepatocytes (PHHs) to track phase I/II metabolism. Monitor via LC-HRMS for glucuronide/sulfate conjugates .
- CYP450 Inhibition Assays : Screen with recombinant CYP3A4/2D6 isoforms to identify metabolic hotspots (e.g., C17 demethylation) .
- Stable Isotope Tracing : Incorporate C labels at the carbonate group to quantify hydrolytic cleavage rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
